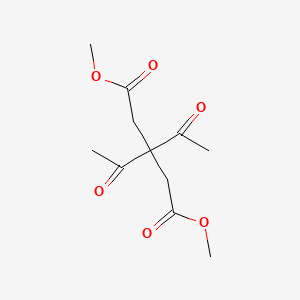
3,3-二乙酰戊二酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,3-diacetylpentanedioate is a chemical compound with the molecular formula C11H16O6This compound is a colorless liquid with a fruity odor and is commonly used as a building block in organic synthesis.
科学研究应用
Dimethyl 3,3-diacetylpentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,3-diacetylpentanedioate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3-diacetylpentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of dimethyl 3,3-diacetylpentanedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
Dimethyl 3,3-diacetylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
作用机制
The mechanism of action of dimethyl 3,3-diacetylpentanedioate involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to form specific products. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols .
相似化合物的比较
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Dimethyl succinate
Comparison
Dimethyl 3,3-diacetylpentanedioate is unique due to the presence of acetyl groups at the 3,3-positions, which imparts distinct reactivity compared to similar compounds like dimethyl malonate and diethyl malonate. The acetyl groups enhance the compound’s ability to undergo specific chemical transformations, making it valuable in synthetic organic chemistry .
生物活性
Dimethyl 3,3-diacetylpentanedioate (also known as DMDA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMDA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Dimethyl 3,3-diacetylpentanedioate is characterized by its chemical formula C11H16O6 and is classified as an imidoester. Its structure includes two acetyl groups attached to a pentanedioate backbone, which may influence its reactivity and biological interactions.
The biological activity of DMDA can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that DMDA may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways. For instance, it has been noted to influence adenylate cyclase activity in bovine tissues, which could affect cyclic AMP (cAMP) levels and subsequent cellular signaling pathways .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties. The presence of acetyl groups may enhance the electron-donating ability of DMDA, allowing it to scavenge free radicals effectively.
- Cellular Effects : Research indicates that DMDA might affect cell proliferation and apoptosis through modulation of signaling pathways associated with cell survival and death.
Table 1: Summary of Biological Activities
Case Studies
-
Inhibition of Adenylate Cyclase :
A study examined the effects of DMDA on bovine adenylate cyclase activity. Results indicated a significant inhibition at certain concentrations, suggesting potential applications in modulating cAMP-related signaling pathways . -
Antioxidant Studies :
In vitro assays demonstrated that DMDA exhibits antioxidant activity comparable to other known antioxidants. This was measured using DPPH radical scavenging assays, where DMDA showed a dose-dependent response in reducing radical concentrations . -
Cytotoxicity in Cancer Cells :
A recent investigation into the cytotoxic effects of DMDA on various cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .
属性
IUPAC Name |
dimethyl 3,3-diacetylpentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-7(12)11(8(2)13,5-9(14)16-3)6-10(15)17-4/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWBBQOXIZJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)(CC(=O)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














